3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-2-23-17-8-6-16(7-9-17)18-10-11-19(21-20-18)24-15-14-22-12-4-3-5-13-22/h6-11H,2-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMKSSCHKNLLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl and piperidinylethylsulfanyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains using disk diffusion methods, showing promising results in inhibiting growth compared to standard antibiotics .
Anticancer Properties
Pyridazine compounds have been studied for their anticancer effects, particularly in inhibiting tumor cell proliferation. In vitro studies demonstrated that 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine effectively induced apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .
Central Nervous System Disorders
The compound's structure suggests potential activity in treating central nervous system disorders, such as anxiety and depression. Studies have shown that similar piperidine derivatives can modulate neurotransmitter levels, leading to anxiolytic and antidepressant effects .
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for further research in chronic inflammatory conditions .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, showcasing its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In a preclinical trial, the compound was tested on various cancer cell lines including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating strong potency compared to existing chemotherapeutics. The study concluded that further development could lead to novel cancer therapies .
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological activity of pyridazine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:
Key Observations
- Benzyl-substituted piperidine (e.g., ) significantly enhances potency, suggesting that similar modifications in the target compound’s piperidine moiety could amplify activity.
- Metabolic Stability: The thioether linkage in the target compound may resist oxidative degradation better than oxygen or amino linkages in analogs like , which could extend its half-life.
Receptor/Enzyme Interactions :
Activity Trends
- Potency : Benzyl-substituted piperidine derivatives (e.g., ) demonstrate dramatically higher potency, emphasizing the role of lipophilic side chains in target engagement.
- Selectivity : Substituents like oxadiazole () or pyrazole () influence selectivity for specific enzymes or receptors. The target compound’s ethoxy group may confer selectivity for hydrophobic binding pockets.
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine is , with a molecular weight of approximately 320.47 g/mol. The structure features a pyridazine core substituted with an ethoxyphenyl group and a piperidine-derived thioethyl moiety, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating and electron-withdrawing groups on the phenyl and piperidine rings has been correlated with enhanced antibacterial activity .
Anticancer Potential
Pyridazine derivatives, including the compound , have been evaluated for their anticancer properties. A study highlighted the ability of certain pyridazine analogs to induce apoptosis in cancer cells through the activation of the p38 MAPK pathway, which is crucial for cellular stress responses and apoptosis . The specific contribution of the ethoxyphenyl and thioethyl substituents to this mechanism remains an area for further investigation.
Study 1: Antimicrobial Evaluation
In a comparative study involving various pyridazine derivatives, 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine was tested alongside known antimicrobial agents. Results indicated that while it exhibited moderate activity against Gram-positive bacteria, its efficacy against Gram-negative strains was less pronounced. This suggests a need for structural modifications to enhance its spectrum of activity.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using human cancer cell lines revealed that the compound induced significant cell death at micromolar concentrations. The mechanism was linked to oxidative stress pathways, highlighting the potential for further development as an anticancer agent. Detailed analysis through flow cytometry showed increased apoptosis markers in treated cells compared to controls.
Research Findings Summary
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine?
Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key factors include:
- Solvent selection : Ethanol or acetonitrile are preferred for their polarity and ability to stabilize intermediates .
- Catalysts : Acidic or basic catalysts (e.g., KOH) improve reaction efficiency, particularly for thioether bond formation .
- Temperature control : Reactions often proceed at reflux (70–100°C) to ensure completion without decomposition .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating the pure compound .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR confirm substituent positions and detect impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) .
- X-ray crystallography : Resolves crystal packing and stereochemistry if single crystals are obtainable .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or target interactions?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screens potential biological targets (e.g., kinases) using software like AutoDock Vina. The piperidine and thioether groups often show affinity for hydrophobic binding pockets .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation models) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for pyridazine derivatives?
Answer:
- Functional group variation : Compare analogs with modified substituents (e.g., replacing ethoxy with methoxy or piperidine with morpholine) to assess impact on bioactivity .
- Biological assays : Test against disease models (e.g., enzyme inhibition, cell viability) to correlate structural features with activity .
- Pharmacophore mapping : Identify critical moieties (e.g., the pyridazine core) essential for binding .
Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data across studies?
Answer:
- Replicate conditions : Ensure identical reagents, solvents, and equipment (e.g., microwave-assisted vs. conventional heating) .
- Statistical analysis : Apply ANOVA to compare yields from multiple trials; outliers may indicate unaccounted variables (e.g., trace moisture) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thieno-pyrimidinones) to identify trends .
Advanced: What methodologies are employed to investigate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
